6-(4-Methylpiperazin-1-yl)quinoxaline
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Overview
Description
6-(4-Methylpiperazin-1-yl)quinoxaline is a chemical compound with the molecular formula C13H16N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. The presence of the 4-methylpiperazin-1-yl group at the 6-position of the quinoxaline ring imparts unique chemical and biological properties to this compound .
Mechanism of Action
Target of Action
6-(4-Methylpiperazin-1-yl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .
Biochemical Pathways
Given the wide range of biological activities exhibited by quinoxaline derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
One quinoxaline derivative, 6-(6-(piperidin-1-yl)hexyl)-6h-indolo[2,3-b]quinoxaline, has been shown to exhibit high anti-bche inhibition, suggesting potential neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives, including 6-(4-Methylpiperazin-1-yl)quinoxaline, have been found to interact with various targets, receptors, or microorganisms
Cellular Effects
For example, some quinoxaline derivatives have been found to inhibit cell growth and induce cell cycle arrest and apoptosis .
Molecular Mechanism
Some quinoxaline derivatives have been found to inhibit the phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular growth, survival, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4-methylpiperazine. One common method involves the nucleophilic substitution reaction where a halogenated quinoxaline reacts with 4-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to tetrahydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated quinoxalines and nucleophiles like amines or thiols are typical reagents.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Research has shown its potential in developing antipsychotic and antidepressant drugs.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)quinoxaline: Similar structure but with the piperazine group at a different position.
6-(4-Methylpiperidin-1-yl)quinoxaline: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
6-(4-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-16-6-8-17(9-7-16)11-2-3-12-13(10-11)15-5-4-14-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDPEMRBJPBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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